[3-(3-Fluorophenyl)oxiran-2-YL]methanol

Lipophilicity Physicochemical Property Medicinal Chemistry

Pharmaceutical R&D requires chiral intermediates with electronic fine-tuning to avoid costly route re-optimization. This fluorinated glycidol derivative delivers precision. - **Key differentiator**: 3-Fluoro substitution enhances metabolic stability & oxirane regioselectivity; non-fluorinated or chloro analogs fail in stereoselective SNRI synthesis. - **Stereochemical integrity**: (2R,3R) or (2S,3S) enantiomers, ≥98% ee - mandated for chiral pharmaceutical regulatory compliance. - **Versatile scaffold**: Enables 19F NMR chiral analysis & fluorinated drug libraries via regio-selective epoxide opening.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
Cat. No. B15274600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Fluorophenyl)oxiran-2-YL]methanol
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2C(O2)CO
InChIInChI=1S/C9H9FO2/c10-7-3-1-2-6(4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2
InChIKeyKDMCNZBHIWYKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(3-Fluorophenyl)oxiran-2-YL]methanol: Structural Features & Core Properties


[3-(3-Fluorophenyl)oxiran-2-YL]methanol (CAS: 1824500-05-1) is a fluorinated aromatic glycidol derivative featuring a three-membered epoxide ring and a hydroxymethyl group . Its molecular formula is C9H9FO2 with a molecular weight of 168.17 g/mol . The compound serves as a chiral building block in medicinal chemistry, particularly as an intermediate in the synthesis of venlafaxine derivatives [1]. The 3-fluorophenyl substituent imparts distinct electronic and physicochemical properties that differentiate it from non-fluorinated or alternatively substituted analogs [2]. The compound is characterized by one hydrogen bond donor (the hydroxyl group), two hydrogen bond acceptors (epoxide oxygen and hydroxyl oxygen), and a topological polar surface area of 32.76 Ų [3].

Why Generic Substitution Fails for [3-(3-Fluorophenyl)oxiran-2-YL]methanol


The substitution of [3-(3-Fluorophenyl)oxiran-2-YL]methanol with non-fluorinated phenylglycidol or chloro/bromo analogs is not permissible in stereoselective synthetic routes requiring precise electronic modulation and metabolic stability [1]. The 3-fluoro substitution critically alters the compound's lipophilicity, hydrogen bonding capacity, and metabolic profile relative to the parent phenylglycidol [2]. Fluorine's strong electron-withdrawing inductive effect stabilizes the oxirane ring and influences regioselectivity during nucleophilic ring-opening, whereas the non-fluorinated parent exhibits different reactivity patterns [3]. Furthermore, the specific stereochemistry—defined by the (2R,3R) or (2S,3S) configuration—is essential for downstream chiral purity in pharmaceutical synthesis, as mandated by regulatory guidelines [4]. Substitution with a racemic mixture or an alternative halogen (e.g., chloro) would compromise the synthetic outcome and necessitate re-optimization of reaction conditions and purification protocols [5].

[3-(3-Fluorophenyl)oxiran-2-YL]methanol: Quantitative Evidence vs. Structural Analogs


Lipophilicity Enhancement vs. Non-Fluorinated Parent

The fluorinated compound [3-(3-Fluorophenyl)oxiran-2-YL]methanol exhibits a computed logP value of approximately 1.26, which is 57.5% higher than the logP of the non-fluorinated parent compound (3-phenyloxiran-2-yl)methanol (XLogP3 = 0.8) [1]. This increase in lipophilicity is a direct consequence of the 3-fluoro substitution on the phenyl ring, which reduces polarity and enhances membrane permeability [2]. The chloro analog, [3-(3-chlorophenyl)oxiran-2-yl]methanol, has a computed XLogP3 of 1.4, representing only an 11.1% increase over the fluoro compound [3].

Lipophilicity Physicochemical Property Medicinal Chemistry

Hydrogen Bond Profile & Crystallinity Impact

[3-(3-Fluorophenyl)oxiran-2-YL]methanol possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 32.76 Ų [1]. This profile contrasts with the non-fluorinated parent, which has 1 HBD and 2 HBA but a TPSA of 29.5 Ų (estimated) [2]. The presence of the fluorine atom, while not directly participating in hydrogen bonding, alters the electron density distribution and can influence crystal packing and solubility [3]. The chloro analog has a similar HBD/HBA count (1 HBD, 2 HBA) but a TPSA of 32.8 Ų, which is comparable to the fluoro compound .

Hydrogen Bonding Crystal Engineering Solubility

Metabolic Stability & CYP Interaction

Fluorine substitution at the 3-position of the phenyl ring in glycidol derivatives is known to enhance metabolic stability by reducing the susceptibility of the aromatic ring to oxidative metabolism by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 [1]. While direct comparative data for [3-(3-Fluorophenyl)oxiran-2-YL]methanol itself is limited, studies on structurally related 3-fluorophenyl-containing compounds demonstrate a 2- to 3-fold increase in metabolic half-life compared to their non-fluorinated counterparts in human liver microsome assays [2]. The 3-fluoro substitution is strategically chosen over 4-fluoro or 2-fluoro substitution to minimize potential CYP inhibition while maintaining metabolic stability .

Metabolic Stability Cytochrome P450 Drug Metabolism

Chiral Purity & Enantiomeric Excess

The commercially available enantiomer of [3-(3-Fluorophenyl)oxiran-2-YL]methanol, specifically the (2R,3R) configuration, is supplied with an enantiomeric excess (ee) of ≥98.0% [1]. This high chiral purity is essential for the synthesis of venlafaxine derivatives and other chiral pharmaceuticals, where the presence of the undesired enantiomer can lead to reduced efficacy or increased toxicity [2]. In contrast, the non-fluorinated parent compound is often available as a racemic mixture or with lower enantiomeric purity (e.g., ≥99.0% sum of enantiomers), which may be insufficient for stereoselective applications [3]. The 4-fluoro analog is also available in chiral form, but its stereochemical requirements and biological activity may differ .

Chiral Synthesis Enantiomeric Excess Pharmaceutical Intermediate

Chiral Chromatographic Resolution Profile

In a systematic study of fourteen heterocyclic oxiranes, the chiral separation ability of five polysaccharide-based chiral stationary phases (Chiralpak AD, Chiralcel OD, Chiralcel OJ, Chiralcel OG, Chiralpak AS) was evaluated [1]. The study established a ranking of separation efficiency for oxirane derivatives: Chiralpak AD > Chiralcel OD > Chiralcel OJ > Chiralcel OG > Chiralpak AS . While [3-(3-Fluorophenyl)oxiran-2-YL]methanol itself was not explicitly included, structurally related 3-fluorophenyl oxiranes demonstrated baseline resolution on Chiralpak AD with resolution factors (Rs) > 1.5, whereas the non-fluorinated phenyl oxiranes exhibited lower resolution (Rs < 1.2) on the same column .

Chiral Chromatography Enantiomeric Separation Analytical Method Development

Tariff Classification & Supply Chain Implications

The United States Customs and Border Protection has issued a binding ruling (NY L82237) classifying R,R-3-Fluorophenylglycidol (CAS 693220-50-7) under HTS subheading 2910.90.2000, which covers 'Epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulfonated, nitrated or nitrosated derivatives: Other: Other: Aromatic' [1]. The applicable duty rate is 5.5% ad valorem [2]. This classification is specific to the fluorinated aromatic epoxyalcohol and differs from the tariff treatment of non-halogenated phenylglycidol, which would be classified under a different HTS subheading with potentially different duty rates and import restrictions .

Regulatory Compliance Supply Chain Customs Classification

[3-(3-Fluorophenyl)oxiran-2-YL]methanol: Key Application Scenarios


Venlafaxine Derivative Synthesis for CNS Applications

The (2R,3R) enantiomer of [3-(3-Fluorophenyl)oxiran-2-YL]methanol is a key intermediate in the synthesis of venlafaxine derivatives, a class of serotonin-norepinephrine reuptake inhibitors (SNRIs) used to treat depression and anxiety disorders [1]. The compound's specific stereochemistry and fluorine substitution are essential for achieving the desired pharmacological activity and metabolic stability of the final drug product [2]. Procurement of the high-enantiomeric excess (≥98.0%) material ensures the stereochemical integrity of the synthetic route and compliance with regulatory requirements for chiral pharmaceuticals [3].

Chiral Building Block for Drug Discovery

[3-(3-Fluorophenyl)oxiran-2-YL]methanol serves as a versatile chiral scaffold for the construction of fluorinated drug discovery libraries [1]. The presence of the 3-fluorophenyl group enhances the metabolic stability and membrane permeability of derived compounds, making them more likely to succeed in lead optimization campaigns [2]. The compound's reactive epoxide group allows for regio- and stereoselective ring-opening with various nucleophiles, enabling the rapid generation of structurally diverse analogs [3].

Chiral Resolution Reagent & Analytical Standard

The high enantiomeric purity of [3-(3-Fluorophenyl)oxiran-2-YL]methanol makes it an ideal chiral resolution reagent for the determination of enantiomeric excess (ee) of α-chiral amines [1]. The compound's fluorine atom enables detection and quantification by 19F NMR spectroscopy, providing a convenient and accurate method for assessing the enantiopurity of scalemic mixtures [2]. Additionally, its well-defined chromatographic behavior on polysaccharide-based chiral stationary phases supports its use as an analytical standard in HPLC method development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(3-Fluorophenyl)oxiran-2-YL]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.